molecular formula C18H17FN2O2 B7465484 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

Cat. No. B7465484
M. Wt: 312.3 g/mol
InChI Key: DLZNQLSAQNWZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 acts as a competitive antagonist of the GABAA receptor, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effect of GABA on the postsynaptic neuron, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to increase locomotor activity, decrease anxiety-like behavior, and impair memory consolidation. Additionally, 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 in lab experiments is its selectivity for the GABAA receptor. This allows for more specific manipulation of this receptor and a better understanding of its role in various physiological processes. However, one limitation of using 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 is its potential for off-target effects, particularly at high concentrations.

Future Directions

There are many potential future directions for research involving 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513. One area of interest is the role of the GABAA receptor in addiction and substance abuse. 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 has been shown to modulate the rewarding effects of drugs such as cocaine and alcohol, suggesting that this receptor may be a potential target for the treatment of addiction. Additionally, 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 may have applications in the treatment of anxiety disorders and other psychiatric conditions. Further research is needed to fully understand the potential of this compound in these areas.

Synthesis Methods

The synthesis of 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 involves the reaction of 3-(3-fluorobenzyl)-5-methyl-5-phenylhydantoin with 4-methylbenzylamine in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoroacetic acid to yield 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 in high yield and purity.

Scientific Research Applications

3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is a selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABAA receptor, 3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione 15-4513 can be used to study the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-6-8-14(9-7-12)18(2)16(22)21(17(23)20-18)11-13-4-3-5-15(19)10-13/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZNQLSAQNWZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione

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